6-Fluoro-2-azabicyclo[2.2.1]heptane
Description
Significance of Bridged Azabicyclic Systems in Organic Chemistry
Bridged bicyclic systems are molecules containing two rings that share three or more atoms, creating a rigid, three-dimensional structure. wikipedia.org When one of the carbon atoms in the ring system is replaced by a nitrogen atom, it is termed an azabicyclic system. These structures, such as the 2-azabicyclo[2.2.1]heptane core, are of considerable interest in organic and medicinal chemistry. wikipedia.orgresearchgate.net
The constrained conformation of bridged azabicyclic systems provides a fixed orientation for substituents, which is highly valuable in the design of biologically active molecules. This rigidity can lead to higher binding affinities and selectivities for specific biological targets. publish.csiro.au The 2-azabicyclo[2.2.1]heptane framework, also known as 2-azanorbornane, is a versatile scaffold for synthesizing a variety of derivatives with potential applications in asymmetric synthesis and biomedical studies. researchgate.netnih.gov For instance, derivatives of 2-azabicyclo[2.2.1]heptane have been investigated for their potential as antibacterial agents and for their activity at nicotinic acetylcholine (B1216132) receptors, inspired by the structure of the potent analgesic, epibatidine (B1211577). researchgate.netle.ac.uk The synthesis of these systems can be achieved through various methods, including the aza-Diels-Alder reaction, which allows for the creation of multiple stereogenic centers with defined configurations. nih.govle.ac.uk
Strategic Importance of Fluorine in Organic Synthesis and Molecular Design
The introduction of fluorine into organic molecules is a widely used strategy in modern organic synthesis and drug design. numberanalytics.commdpi.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds. nih.gov When a hydrogen atom is replaced by fluorine, it can significantly alter the molecule's physical, chemical, and biological characteristics. numberanalytics.commdpi.com
Some of the key advantages of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes. nih.gov This can increase the half-life of a drug in the body.
Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its absorption and distribution within the body. mdpi.com
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect a molecule's interaction with its biological target. mdpi.com
Conformational Control: The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, while its electronic properties can influence the preferred conformation of the molecule. mdpi.com
The strategic placement of fluorine atoms can lead to compounds with improved efficacy and reduced side effects compared to their non-fluorinated counterparts. numberanalytics.com
Overview of Research Directions for 6-Fluoro-2-azabicyclo[2.2.1]heptane and Analogues
Research into this compound and its analogues is driven by the potential to combine the beneficial properties of the bridged azabicyclic scaffold with the unique characteristics of fluorine. Investigations into the synthesis of fluorinated analogues of 2-azabicyclo[2.2.1]heptane have been pursued, utilizing nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST). le.ac.uk These studies have explored the stereochemical outcomes of fluorination reactions on different positions of the bicyclic system. le.ac.uk
The development of synthetic methods to access these fluorinated compounds is a key area of research. For example, the synthesis of 2-Boc-6-exo-fluoro-2-azabicyclo[2.2.1]heptane has been reported. researchgate.net Furthermore, the synthesis of geminal difluoro derivatives, such as 6,6-difluoro-2-azabicyclo[2.2.1]heptane, has also been achieved. bldpharm.com These fluorinated building blocks hold promise for the development of new chemical entities with potential applications in various fields, including medicinal chemistry and materials science. The exploration of their biological activities and physical properties continues to be an active area of investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-5-1-4-2-6(5)8-3-4/h4-6,8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNDDDROHWBTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1NC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoro 2 Azabicyclo 2.2.1 Heptane and 2 Azabicyclo 2.2.1 Heptane Scaffolds
General Approaches to the 2-Azabicyclo[2.2.1]heptane Ring System
The construction of the core 2-azabicyclo[2.2.1]heptane ring system is accomplished through several strategic approaches. These can be broadly categorized into intramolecular cyclization reactions, where a single chain is induced to form the bicyclic structure, and cycloaddition reactions, where two separate molecules combine to form the ring system in a single step.
Intramolecular cyclizations are powerful methods for forming complex ring systems by creating bonds within a single molecular entity. Various triggers, including bases, radical initiators, or specialized reagents like samarium diiodide, can initiate these transformations.
While classic base-promoted heterocyclizations involving intramolecular nucleophilic displacement are a convenient method for the synthesis of the isomeric 7-azabicyclo[2.2.1]heptane ring system acs.orgacs.org, the formation of the 2-aza isomer often requires more nuanced approaches.
A recently developed effective strategy utilizes a binary catalytic system to synthesize 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-amines. nih.govacs.org This method employs a combination of an aminotriphenolate Al(III) complex and a bromide salt, which facilitates a stereoretentive cyclization. nih.gov The reaction is not a simple deprotonation-cyclization but involves a sophisticated proton-relay mechanism mediated by the aluminum complex. acs.org This catalytic system successfully converts various N-sulfonyl protected epoxy-amines into the corresponding 2-azabicyclo[2.2.1]heptane products in good to excellent yields. nih.govacs.org
| Precursor Type | Catalyst System | Product | Yield (%) | Ref |
| N-Arylsulfonyl γ-epoxy-amine | Al(tBu) aminotriphenolate / TBAB | N-Arylsulfonyl-2-azabicyclo[2.2.1]heptane | 82-89 | nih.gov |
| N-Alkylsulfonyl γ-epoxy-amine | Al(tBu) aminotriphenolate / TBAB | N-Alkylsulfonyl-2-azabicyclo[2.2.1]heptane | 70-84 | nih.gov |
| N-Heteroarylsulfonyl γ-epoxy-amine | Al(tBu) aminotriphenolate / TBAB | N-Heteroarylsulfonyl-2-azabicyclo[2.2.1]heptane | 63 | nih.gov |
Radical cyclizations provide an alternative pathway to the 2-azabicyclo[2.2.1]heptane core. Research into the synthesis of the natural product longeracemine considered a tandem radical cyclization approach to construct the key bicyclic framework. nih.gov The success of such strategies is highly dependent on the stability of the radical intermediates formed during the reaction cascade. rsc.org
Anionic cyclization, which can be seen as a complementary method to radical cyclization, has also been explored. The 2-azabicyclo[2.2.1]heptane ring system has been formed via a tandem anionic cyclization involving an intramolecular carbolithiation reaction, although this specific route resulted in a low yield of the desired product. acs.org A more efficient, alternative approach using the same type of chemistry starts from a 2-tributylstannyl-4-allylpyrrolidine, demonstrating the feasibility of forming the 2-aza ring system via anionic pathways despite unfavorable stereochemistry in the starting material. acs.org
One of the most innovative strategies for assembling the 2-azabicyclo[2.2.1]heptane core involves a samarium diiodide (SmI₂)-mediated cascade reaction. rsc.org This method was developed during synthetic studies toward longeracemine, a complex alkaloid containing a highly substituted 2-azabicyclo[2.2.1]heptane nucleus. rsc.orgnih.gov
The key transformation is a stereoselective SmI₂-mediated cascade that advances a 7-azabicyclo[2.2.1]heptadiene precursor to a 2-azabicyclo[2.2.1]heptene. rsc.org This remarkable reaction involves a spirocyclization and a subsequent rearrangement, proceeding under mild conditions with excellent yield, regioselectivity, and stereoselectivity. nih.govrsc.org This powerful reaction highlights the utility of SmI₂ in mediating complex transformations that are otherwise difficult to achieve, enabling the construction of intricate molecular architectures. nih.govorgsyn.org
| Reaction Type | Reagent | Key Transformation | Application | Ref |
| Spirocyclization/Rearrangement Cascade | SmI₂ | 7-Azabicyclo[2.2.1]heptadiene → 2-Azabicyclo[2.2.1]heptene | Synthesis of Longeracemine Core | rsc.org |
Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone in the synthesis of cyclic and bicyclic compounds. They allow for the rapid construction of the 2-azabicyclo[2.2.1]heptane skeleton with high stereochemical control.
The aza-Diels-Alder reaction, a variant of the classic Diels-Alder, is a highly effective and frequently used method for preparing the 2-azabicyclo[2.2.1]hept-5-ene scaffold, a direct precursor to the saturated target system. researchgate.net This [4+2] cycloaddition typically involves the reaction of cyclopentadiene (B3395910) with an imine, which acts as the dienophile. researchgate.net
Often, the imine must be activated with an electron-withdrawing group to facilitate the reaction. researchgate.net However, an unactivated iminium salt, generated in situ under Mannich conditions from formaldehyde (B43269) and a primary alkylamine hydrochloride, can also undergo a facile aza-Diels-Alder reaction with cyclopentadiene to yield the 2-azabicyclo[2.2.1]hept-5-ene framework. researchgate.net The use of chiral imines or chiral auxiliaries allows for the stereoselective synthesis of specific enantiomers of the bicyclic product. researchgate.netpwr.edu.pl
In addition to intermolecular reactions, an intramolecular [4+2] cycloaddition of 3H-pyrroles has been reported as an efficient method for assembling the 2-azabicyclo[2.2.1]heptane core, although this reaction was found to be highly dependent on the substrate. nih.govrsc.org
Cycloaddition Reactions
Metal-Complexed Pyrrole (B145914) Cycloadditions (e.g., Pentaammineosmium(II) complexes)
A notable method for the construction of the 7-azabicyclo[2.2.1]heptene framework, a related bicyclic system, involves the use of pentaammineosmium(II) complexes to facilitate the cycloaddition of pyrroles. acs.orggoogle.com While pyrrole itself is generally unreactive in Diels-Alder reactions, its complexation to the electron-rich pentaammineosmium(II) fragment enhances its reactivity. duke.edu
The process begins with the complexation of an optionally substituted pyrrole with pentaammineosmium(II). google.com The metal complex exists in equilibrium between a major η2-complex, where the osmium is bound to the C4 and C5 positions of the pyrrole ring, and a minor 3,4-η species. google.comduke.edu This minor isomer renders the uncoordinated portion of the pyrrole as an azomethine ylide, which can then undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as maleic anhydride. acs.orgduke.edu This reaction yields a 7-azabicyclo[2.2.1]hept-5-ene derivative. google.com The metal complex stabilizes the resulting bicyclic framework, which would otherwise be unstable and prone to cycloreversion. google.com The decomplexation of the metal can be achieved through oxidative removal, often followed by in situ hydrogenation to yield the saturated 7-azabicyclo[2.2.1]heptane scaffold. google.com This method provides a stereoselective route to these bicyclic amines. acs.org
Table 1: Key Features of Pentaammineosmium(II)-Promoted Pyrrole Cycloaddition
| Feature | Description | Reference |
| Reactant | Pyrrole complexed with pentaammineosmium(II) | acs.orggoogle.com |
| Reactive Intermediate | Azomethine ylide character in the minor 3,4-η complex | google.comduke.edu |
| Reaction Type | 1,3-dipolar cycloaddition | duke.edu |
| Product | 7-Azabicyclo[2.2.1]hept-5-ene complex | google.com |
| Key Advantage | Overcomes the inherent unreactivity of pyrrole in cycloadditions | duke.edu |
Ring-Opening and Rearrangement Approaches
Alternative strategies to construct the 2-azabicyclo[2.2.1]heptane core involve the manipulation of existing ring systems through ring-opening and rearrangement reactions.
A powerful method for the enantioselective synthesis of 2-azabicyclo[2.2.1]heptanes involves the Brønsted acid-catalyzed intramolecular ring-opening of meso-epoxides derived from cyclopentene. researchgate.netacs.org This desymmetrization strategy allows for the creation of multiple stereocenters with high control. In this approach, a meso-epoxide, which is an achiral compound with a plane of symmetry, is treated with a chiral Brønsted acid, such as a chiral phosphoric acid. researchgate.netnih.gov The catalyst protonates the epoxide, activating it for nucleophilic attack. The intramolecular attack by a suitably positioned nitrogen nucleophile proceeds in a highly enantioselective manner, dictated by the chiral environment provided by the catalyst. researchgate.net This reaction furnishes substituted 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net The resulting products often contain hydroxyl and amide functionalities, which can be further derivatized. researchgate.net
Table 2: Brønsted Acid-Catalyzed Ring-Opening of a meso-Epoxide
| Catalyst | Substrate | Product | Yield | Enantioselectivity (er) | Reference |
| Chiral Phosphoric Acid | meso-epoxide | 2-Azabicyclo[2.2.1]heptane derivative | High | Excellent | researchgate.net |
The Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions, is a characteristic transformation in bicyclic systems and can be utilized in the synthesis and functionalization of 2-azabicyclo[2.2.1]heptane scaffolds. spcmc.ac.inwikipedia.org This rearrangement involves the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbocationic center. wikipedia.org
In the context of 2-azabicyclo[2.2.1]heptane chemistry, these rearrangements can occur under various reaction conditions that generate a carbocation intermediate. For instance, the treatment of 2-arylsulfonyl-2-azabicyclo[2.2.1]hept-5-enes with bromine or chlorine can induce a Wagner-Meerwein rearrangement to yield 3-polychloro-6,7-dihalogenated 2-arylsulfonylazabicyclo[2.2.1]heptanes. researchgate.net Similarly, bromination of N-benzyl-2-azanorborn-5-ene followed by treatment with a hydride can lead to a skeletal rearrangement, affording N-benzyl-7-bromo-2-azanorbornane. le.ac.uk These rearrangements are often driven by the formation of a more stable carbocation or the relief of ring strain.
Enantioselective Synthesis of Chiral 2-Azabicyclo[2.2.1]heptane Derivatives
The demand for enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives has driven the development of various asymmetric synthetic methods.
As previously mentioned in section 2.1.3.1, chiral phosphoric acids are highly effective catalysts for the enantioselective synthesis of 2-azabicyclo[2.2.1]heptanes. researchgate.net The desymmetrization of meso-epoxides is a prime example of this strategy. researchgate.netacs.org Chiral phosphoric acids function as bifunctional catalysts, where the acidic proton activates the substrate and the chiral counterion controls the stereochemical outcome of the reaction. beilstein-journals.org This approach has been successfully applied to generate a range of chiral 2-azabicyclo[2.2.1]heptane derivatives with high levels of enantiomeric excess. researchgate.net
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of chiral 2-azabicyclo[2.2.1]heptane derivatives, compounds like trans-4-hydroxy-L-proline can serve as a starting point. rsc.org This amino acid can be converted through a series of steps into a key pyrrolidine (B122466) intermediate. Subsequent reactions, including the introduction of a two-carbon side chain and intramolecular cyclization, lead to the formation of the desired (4R)-1-azabicyclo[2.2.1]heptane ring system. rsc.org Another approach involves the use of optically pure 7-azabicyclo[2.2.1]hept-2-one, which can be synthesized via asymmetric desymmetrization, as a chiral template for the synthesis of various aminocyclitols. acs.org These strategies leverage the inherent chirality of the starting material to produce enantiomerically pure target molecules.
Chromatographic Resolution Techniques
The synthesis of bicyclic scaffolds often results in a mixture of enantiomers, necessitating effective resolution techniques to isolate the desired stereoisomer for pharmacological evaluation. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. arkat-usa.orggoogle.com
Researchers have successfully separated the enantiomers of various 2-azabicyclo[2.2.1]heptane and 7-azabicyclo[2.2.1]heptane derivatives using this technique. arkat-usa.orggoogle.com For instance, the enantiomers of methyl 2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate have been resolved from a racemic mixture via chiral HPLC. arkat-usa.org Similarly, a validated HPLC method was developed for determining the enantiomeric purity of 2-azabicyclo[2.2.1]hept-5-en-3-one. researchgate.net This separation was achieved on a Chiralcel OD-H column with a mobile phase of n-hexane-isopropanol, demonstrating the efficacy of polysaccharide-based chiral stationary phases in resolving these bicyclic lactams. researchgate.net
Table 1: Chromatographic Resolution Parameters
| Compound | Chromatography Method | Chiral Stationary Phase (CSP) | Mobile Phase | Reference |
|---|---|---|---|---|
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | Chiral HPLC | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-hexane-isopropanol (80:20, v/v) | researchgate.net |
| Methyl 2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate | Chiral HPLC | Not specified | Not specified | arkat-usa.org |
**2.3. Strategies for Fluorine Introduction into Bicyclic Scaffolds
The incorporation of fluorine into the 2-azabicyclo[2.2.1]heptane skeleton can be accomplished through several distinct chemical strategies. The choice of method depends on the desired regiochemistry and stereochemistry, as well as the nature of the available starting materials.
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond, such as Selectfluor® (N-fluorobis(phenylsulfonyl)amine), are commonly employed due to their stability, safety, and effectiveness. wikipedia.orgorganicreactions.org These reagents deliver an electrophilic fluorine atom to electron-rich substrates like enols, silyl (B83357) enol ethers, or electron-rich aromatic rings. wikipedia.orgyoutube.com
A notable application in bicyclic systems is the oxyfluorination of alkenes like benzonorbornadiene and (+)-camphene using Selectfluor® in the presence of water or various alcohols. beilstein-journals.org This reaction proceeds via a proposed mechanism involving a Wagner-Meerwein rearrangement, leading to the formation of bicyclic oxy- and alkoxyfluorinated compounds. beilstein-journals.org The synthesis of 2-Boc-6-exo-fluoro-2-azabicyclo[2.2.1]heptane has also been reported, highlighting a direct route to the target compound class. researchgate.net
Nucleophilic fluorination utilizes a nucleophilic fluoride (B91410) source (F-) to displace a leaving group in an SN2 or SNAr reaction. acsgcipr.org Common reagents include alkali metal fluorides like potassium fluoride (KF) and caesium fluoride (CsF), or tetralkylammonium fluorides. acsgcipr.org However, the utility of simple metal fluorides can be hampered by low solubility and high basicity. ucla.edu
To overcome these challenges, various strategies have been developed. For instance, (salen)Co-catalyzed enantioselective fluoride ring-opening of epoxides and aziridines provides a pathway to fluorinated scaffolds. ucla.edu Another innovative approach involves reversing the traditional polarity of the reactants. Instead of a nucleophilic enolate reacting with an electrophilic fluorine source, an "enolonium" species is generated, which can then react with a nucleophilic fluorinating agent for the α-C-H-fluorination of amides. nih.gov The resulting β-fluoroamines are valuable building blocks for fluorinated analogues of bioactive molecules. nih.gov
Radical fluorination offers an alternative pathway that often demonstrates high functional group tolerance. researchgate.net These reactions involve the generation of a carbon-centered radical that is subsequently trapped by a fluorine atom donor. One such method is the silver-catalyzed decarboxylative radical fluorination. d-nb.info In this process, a carboxylic acid precursor is treated with an electrophilic fluorinating agent like Selectfluor® in the presence of a silver catalyst (AgNO3). The reaction proceeds through a radical intermediate, providing an efficient, scalable route to mono-fluorinated bicyclic products. d-nb.info
While not a direct synthesis of the 2-azabicyclo[2.2.1]heptane skeleton, the ring-opening fluorination of bicyclic azaarenes serves as a powerful conceptual precedent for complex skeletal transformations involving C-F bond formation. nih.govrsc.orgjyamaguchi-lab.com In this novel reaction type, bicyclic azaarenes, such as pyrazolo[1,5-a]pyridines, are treated with an electrophilic fluorinating agent. nih.govelsevierpure.comscispace.com The reaction initiates with the expected electrophilic fluorination of the aromatic ring, but is immediately followed by a ring-opening reaction. nih.govchemrxiv.org This transformation is significant because it results in the construction of a tertiary C(sp³)–F bond from a heteroaromatic C(sp²)–H bond, effectively combining fluorination with a skeletal rearrangement. nih.govchemrxiv.org This strategy highlights the potential for designing syntheses where fluorine introduction drives complex bond reorganization to build intricate fluorinated skeletons. scispace.com
Transition-metal catalysis has become an indispensable tool for constructing C-F bonds, offering unique reactivity and selectivity. nih.gov Palladium and copper are the most commonly used metals, with others like iridium also showing significant utility. nih.govrsc.org These methods can enable the fluorination of substrates that are unreactive under other conditions and can provide access to previously inaccessible structures. nih.gov
Two major strategies are prevalent in transition-metal-catalyzed C(sp³)–H fluorination. nsf.gov The first involves the use of a directing group to guide the metal catalyst to a specific C-H bond, leading to the formation of a carbon-metal-fluorine intermediate that reductively eliminates the product. nsf.gov The second approach uses the transition metal to generate a radical or carbocation intermediate, which is then trapped by a fluoride source. nsf.gov Palladium-catalyzed methods have been developed for the fluorination of allylic chlorides and for the direct C(sp³)–H fluorination of certain activated substrates. beilstein-journals.orgucla.edu Iridium catalysis has also been successfully applied to the synthesis of allylic fluorides. rsc.org These catalytic systems represent a powerful and evolving frontier for the selective fluorination of complex molecules, including bicyclic amine scaffolds. nih.gov
Conformational Analysis and Stereochemical Control in 6 Fluoro 2 Azabicyclo 2.2.1 Heptane
Conformational Rigidity of the 2-Azabicyclo[2.2.1]heptane Framework
The 2-azabicyclo[2.2.1]heptane skeleton is a defining feature of the molecule, imparting significant conformational rigidity. vulcanchem.comcolab.ws This bridged bicyclic system, a structural analog of norbornane, locks the five-membered ring containing the nitrogen and the six-membered ring into a strained, boat-like conformation. iucr.org This inherent rigidity limits the molecule's conformational freedom, making it an excellent scaffold for studying stereochemical outcomes in various reactions. vulcanchem.comuni-regensburg.de The defined spatial arrangement of substituents is a direct consequence of this rigid framework. nih.gov
Nitrogen Pyramidal Inversion and Barrier Studies
A key dynamic process in 2-azabicyclo[2.2.1]heptane and its derivatives is nitrogen pyramidal inversion, where the nitrogen atom and its substituents rapidly oscillate between two pyramidal geometries. ucla.edu This process is analogous to an umbrella inverting in the wind. ucla.edu
Experimental Determination via Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR)
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the energetics of nitrogen inversion. researcher.lifersc.orglibretexts.orgrsc.org By cooling the sample, the rate of inversion can be slowed to the NMR timescale, allowing for the observation of distinct signals for the different invertomers. For instance, in 2-methyl-2-azabicyclo[2.2.1]heptane, low-temperature ¹³C NMR has been used to determine that the endo isomer is slightly more stable than the exo isomer. acs.org The energy barrier for this inversion can be calculated from the coalescence temperature of the signals, providing a quantitative measure of the inversion barrier. libretexts.org
Theoretical Calculations of Inversion Barriers
Computational chemistry provides a complementary approach to experimental studies for understanding nitrogen inversion barriers. researchgate.net Molecular mechanics and ab initio calculations can be employed to model the pyramidal ground state and the planar transition state of the nitrogen atom during inversion. acs.org These calculations help to dissect the various factors contributing to the energy barrier. acs.orgnih.gov
Influence of Torsional Strain and Angle Strain on Nitrogen Inversion
The inversion barrier in the 2-azabicyclo[2.2.1]heptane system is a delicate balance of several strain factors. acs.orgnumberanalytics.comonlineorganicchemistrytutor.comyoutube.com
Angle Strain: The internal C-N-C bond angle in the bicyclic system deviates from the ideal tetrahedral angle, contributing to angle strain. onlineorganicchemistrytutor.com
Torsional Strain: Eclipsing interactions between substituents on the nitrogen and adjacent carbon atoms create torsional strain. acs.orgnumberanalytics.com
Studies on related bicyclic amines have shown that both angle strain and torsional strain play significant roles in determining the energy barrier to nitrogen inversion. acs.org For example, in 2-methyl-2-azabicyclo[2.2.1]heptane, the inversion barrier is lower than in some acyclic amines, a phenomenon attributed to the interplay of these strain effects. acs.org
Stereochemical Outcomes in Synthetic Transformations
The rigid and stereochemically defined nature of the 2-azabicyclo[2.2.1]heptane framework exerts significant control over the stereochemical outcome of synthetic reactions.
Endo/Exo Selectivity in Bicyclic Additions
In addition reactions to the double bond of 2-azabicyclo[2.2.1]hept-5-ene derivatives, the approach of the reagent is highly directed. Cycloaddition reactions, such as the addition of phenyl azide, have been shown to proceed with 100% exo-facial selectivity in the [2.2.1] system. semanticscholar.org This means the incoming group adds to the face of the double bond away from the C-N-C bridge. This high degree of stereocontrol is a direct consequence of the steric hindrance imposed by the bicyclic framework. Similarly, hydrogenations of related 6-substituted 2-azabicyclo[2.2.1]hept-5-enes also proceed with exo-selective addition. sci-hub.se
Absolute Configuration Determination
The precise three-dimensional arrangement of atoms, or absolute configuration, is crucial for understanding the biological activity and chemical reactivity of chiral molecules like 6-Fluoro-2-azabicyclo[2.2.1]heptane. Two powerful techniques, Nuclear Overhauser Effect (NOE) NMR spectroscopy and X-ray crystallography, are instrumental in elucidating these structural details.
Nuclear Overhauser Effect (NOE) NMR
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that allows for the determination of the spatial proximity of atoms within a molecule. ucla.edu By irradiating a specific proton, an enhancement of the signal of nearby protons (typically within 5 Å) can be observed, providing crucial information about the stereochemistry. ucla.edu
In the context of 2-azabicyclo[2.2.1]heptane derivatives, NOE analysis is pivotal for assigning the relative stereochemistry of substituents. For instance, in the 2-azabicyclo[2.2.1]heptane ring system, characteristic NOE correlations can be observed between the bridgehead protons and adjacent exo or endo protons, allowing for unambiguous assignment. A study on the synthesis of novel 2-azabicyclo[2.2.1]heptane derivatives demonstrated the use of 2D-NOE correlations to identify the major diastereoisomers formed during a reaction. Specifically, the through-space coupling between bridgehead protons and exo-protons, and the absence of coupling with endo-protons due to a 90° dihedral angle, provides a clear diagnostic tool. rsc.org
For this compound, NOE experiments would be designed to observe correlations between the fluorine-bearing C6 proton and other protons in the bicyclic system. The presence or absence of NOE signals between the C6-H and the protons at C5 and the bridgehead positions (C1 and C4) would allow for the definitive assignment of the exo or endo configuration of the fluorine atom.
X-ray Crystallography
| Technique | Application to this compound | Key Information Obtained |
| NOE NMR | Determination of the relative stereochemistry of the fluorine atom (exo vs. endo). | Through-space correlations between the C6-H and other protons on the bicyclic frame. |
| X-ray Crystallography | Unambiguous determination of the absolute configuration and precise molecular geometry. | Bond lengths, bond angles, torsional angles, and the Flack parameter for absolute stereochemistry. |
Effects of Fluorine on Conformational Preferences and Dynamics
The introduction of a highly electronegative fluorine atom into the 2-azabicyclo[2.2.1]heptane scaffold significantly influences its conformational preferences and dynamic behavior. These effects are primarily driven by stereoelectronic interactions, such as hyperconjugation and electrostatic forces.
The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptane limits its conformational freedom compared to more flexible cyclic systems. However, the nitrogen atom can undergo pyramidal inversion, leading to two potential invertomers, typically designated as endo and exo. Low-temperature 13C NMR studies on 2-methyl-2-azabicyclo[2.2.1]heptane have shown that the endo isomer is slightly more stable than the exo isomer. researchgate.net
The presence of a fluorine atom at the C6 position introduces several competing factors that can alter this equilibrium. The strong C-F bond possesses a low-lying σ* antibonding orbital that can participate in hyperconjugative interactions with neighboring electron-donating orbitals. For instance, an anti-periplanar alignment of a C-H or C-N bond with the C-F bond can lead to stabilizing n→σ* or σ→σ* interactions.
Furthermore, the highly polarized nature of the C-F bond can lead to significant intramolecular electrostatic interactions. Depending on the relative orientation of the C-F bond dipole with other polar bonds or lone pairs within the molecule, these interactions can be either stabilizing or destabilizing. Computational studies on related fluorinated bicyclic systems have demonstrated that these stereoelectronic effects can lead to a preference for specific rotamers and can influence the energy barriers for conformational changes.
In a study on substituted 2-azabicyclo[2.1.1]hexanes, a related bicyclic system, it was noted that the presence of electron-withdrawing substituents like fluorine can slow the rate of nucleophilic displacement at an adjacent position, highlighting the electronic influence of the fluorine atom on the reactivity and, by extension, the electronic distribution within the molecule. choudharylab.comnih.gov
| Effect | Description | Consequence for this compound |
| Inductive Effect | The high electronegativity of fluorine withdraws electron density from the carbon skeleton. | Alters the basicity of the nitrogen atom and the reactivity of the molecule. |
| Hyperconjugation | Interaction of the C-F σ* antibonding orbital with neighboring electron-donating orbitals (e.g., C-H, C-N σ-bonds or the nitrogen lone pair). | Can stabilize specific conformations where optimal orbital alignment is achieved. |
| Steric Effects | The fluorine atom is relatively small, but its introduction can lead to subtle changes in steric interactions within the rigid bicyclic framework. | Can influence the preferred exo or endo orientation of the nitrogen invertomer. |
| Electrostatic Interactions | Dipole-dipole and other electrostatic interactions involving the polar C-F bond. | Can lead to the stabilization or destabilization of certain conformers. |
Computational Chemistry and Theoretical Characterization of 6 Fluoro 2 Azabicyclo 2.2.1 Heptane
Electronic Structure Calculations
The electronic structure dictates the fundamental chemical and physical properties of a molecule. Through computational methods, a detailed picture of the electron distribution and orbital interactions within 6-Fluoro-2-azabicyclo[2.2.1]heptane can be obtained.
The valence electronic structure of this compound is characterized by the interplay of the strained bicyclic alkane framework, the secondary amine, and the electron-withdrawing fluorine atom. The nitrogen atom's lone pair of electrons and the high electronegativity of the fluorine atom significantly influence the electron density distribution.
The introduction of a fluorine atom can have a notable effect on the electronic environment. Halogen atoms can act as electrophilic species in what is known as a halogen bond. acs.org While fluorine is the least likely halogen to form such bonds, its high electronegativity polarizes the C-F bond, creating a localized region of positive electrostatic potential (a σ-hole) on the halogen, which can influence intermolecular interactions. acs.org Computational studies on the electron density distribution of similar halogenated compounds have been crucial in understanding these non-covalent interactions. acs.org
In the context of the 2-azabicyclo[2.2.1]heptane skeleton, the nitrogen lone pair introduces a region of high electron density, making it a potential site for protonation and other electrophilic attacks. The strain inherent in the bicyclic system also affects the hybridization of the atoms and, consequently, the electronic structure.
Molecular Orbital (MO) theory provides a delocalized view of electron distribution, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. scribd.com For this compound, MO theory can be applied to understand its reactivity and spectroscopic properties.
The key molecular orbitals to consider are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the nitrogen lone pair, making it the primary site for reactions with electrophiles. The LUMO is expected to be an antibonding orbital, likely associated with the C-N or C-C bonds of the strained ring system. The presence of the fluorine atom will lower the energy of the sigma orbitals associated with the C-F bond.
The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability. The principles of MO theory are foundational for more advanced computational methods like Density Functional Theory. libretexts.org
Table 1: Key Molecular Orbitals and Their Characteristics in this compound
| Molecular Orbital | Primary Atomic Orbital Contribution | Description | Predicted Role in Reactivity |
| HOMO | Nitrogen lone pair (n) | Highest energy occupied orbital, localized on the nitrogen atom. | Site of electrophilic attack and protonation. |
| LUMO | σ* (C-N or C-C) | Lowest energy unoccupied orbital, likely an antibonding orbital within the bicyclic frame. | Site of nucleophilic attack, though less likely due to high energy. |
| σ (C-F) | C(sp³) and F(p) | Bonding orbital of the carbon-fluorine bond. | Lowered in energy due to fluorine's electronegativity. |
| σ* (C-F) | C(sp³) and F(p) | Antibonding orbital of the carbon-fluorine bond. | Higher in energy, potential for interactions in certain reactions. |
Quantum Chemical Modeling of Reactivity and Mechanisms
Quantum chemical methods are instrumental in elucidating reaction pathways and predicting the stability of intermediates and transition states, which are often difficult to study experimentally.
Density Functional Theory (DFT) has become a important tool for studying the mechanisms of chemical reactions. nih.gov By approximating the electron density, DFT can accurately calculate the energies of molecules, including reactants, products, intermediates, and transition states. udg.edunih.gov
For this compound, DFT could be used to model various reactions, such as N-alkylation, N-acylation, or reactions involving the fluorinated carbon center. For instance, in a nucleophilic substitution reaction at the carbon bearing the fluorine, DFT calculations could determine the reaction barrier and whether the reaction proceeds through an SN1 or SN2 mechanism. The choice of functional, such as the M06-2X, is crucial for obtaining accurate results, especially for systems containing fluorine. nih.gov
Studies on related bicyclic systems have demonstrated the power of DFT in understanding reaction mechanisms. For example, DFT calculations have been used to investigate the stereoselective synthesis of cyclobutanes from pyrrolidines, revealing the rate-determining steps and rationalizing the observed stereochemistry. udg.edu Similar approaches could be applied to predict the reactivity and stereochemical outcomes of reactions involving this compound.
A significant application of quantum chemistry is the prediction of spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for calculating NMR chemical shifts. researchgate.netresearchgate.net
The prediction of ¹H and ¹³C NMR chemical shifts for this compound would be highly valuable for its characterization. The methodology involves optimizing the molecular geometry at a given level of theory (e.g., B3LYP/6-31G(d)) and then performing a GIAO calculation to obtain the isotropic shielding values. nih.gov These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions has been shown to be quite high, often with mean absolute errors of less than 1.5 ppm for ¹³C and 0.2 ppm for ¹H. nih.govst-andrews.ac.uk For complex molecules with multiple possible conformers, a Boltzmann-weighted average of the calculated shifts for each conformer can provide a more accurate prediction of the experimentally observed spectrum. researchgate.net The W-effect, a through-space interaction observed in bicyclo[2.2.1]heptane systems where a substituent in a "W" arrangement with a proton can cause a downfield shift, could also be investigated using these methods. ucla.edu
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Steric Effects
Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods that utilize classical physics to model the behavior of molecules. jussieu.fr These techniques are particularly useful for exploring the conformational landscape and understanding the steric effects in larger molecules where quantum mechanical calculations would be computationally expensive.
For this compound, MM methods can be used to identify low-energy conformations. The rigid bicyclic structure limits the conformational freedom, but puckering of the rings and the orientation of substituents can lead to different conformers. The steric hindrance introduced by the fluorine atom and any substituents on the nitrogen can influence the preferred conformation. researchgate.netnih.gov
MD simulations can provide insights into the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of the atoms, MD can reveal how the molecule vibrates, rotates, and interacts with its environment. This is particularly relevant for understanding how the molecule might bind to a biological target, where conformational changes can be crucial for activity. For example, MD simulations have been used to study the conformational dynamics of related azabicyclic systems to understand processes like nitrogen inversion. researchgate.net
Table 2: Computational Methods and Their Applications to this compound
| Computational Method | Key Application | Information Obtained |
| Molecular Orbital (MO) Theory | Electronic Structure | Understanding of HOMO-LUMO gap, orbital interactions, and qualitative reactivity. |
| Density Functional Theory (DFT) | Reaction Mechanisms & Energetics | Calculation of reaction energies, transition state structures, and activation barriers. |
| GIAO-DFT | NMR Chemical Shift Prediction | Theoretical ¹H and ¹³C NMR spectra to aid in structure confirmation. |
| Molecular Mechanics (MM) | Conformational Analysis | Identification of stable conformers and assessment of steric effects. |
| Molecular Dynamics (MD) | Dynamic Behavior | Simulation of molecular motion, flexibility, and interactions over time. |
Applications of 6 Fluoro 2 Azabicyclo 2.2.1 Heptane and Its Scaffold in Advanced Organic Synthesis and Chemical Biology Research
Role as Chiral Building Blocks and Synthetic Intermediates
The inherent chirality and structural rigidity of the 2-azabicyclo[2.2.1]heptane skeleton make it an excellent chiral building block. pwr.edu.pl This scaffold is synthetically accessible through stereoselective aza-Diels-Alder reactions, which allows for the creation of a single enantiomer with multiple defined stereogenic centers. researchgate.net The presence of the fluorine atom in 6-fluoro-2-azabicyclo[2.2.1]heptane further enhances its utility, influencing the electronic nature and reactivity of the molecule.
Asymmetric Synthesis of Complex Molecular Architectures
The 2-azabicyclo[2.2.1]heptane scaffold is a recognized platform for asymmetric synthesis. pwr.edu.plresearchgate.net Its derivatives are employed as chiral auxiliaries and ligands in various stereoselective transformations. For instance, ligands based on the 2-azabicyclo[2.2.1]heptane backbone have been tested in asymmetric copper-catalyzed Henry reactions and palladium-catalyzed Tsuji-Trost alkylations. pwr.edu.pl The development of enantioselective methods, such as chiral phosphoric acid-catalyzed ring-opening of meso-epoxides, provides efficient access to these chiral bicyclic amines in high yields and excellent enantioselectivities. researchgate.net These chiral scaffolds, including the fluorinated variants, serve as starting points for constructing more complex and sterically defined molecules, such as analogues of the potent analgesic epibatidine (B1211577). unirioja.esle.ac.uk The rigid framework ensures a predictable transfer of stereochemical information, which is crucial in the synthesis of pharmacologically active compounds where specific stereoisomers are required for biological activity.
Precursors for Functionalized Cyclic and Acyclic Derivatives
The this compound structure is not only a target in itself but also a key intermediate for a diverse array of other molecules. The hydroxyl and amide groups often present in synthetic precursors to these scaffolds provide convenient handles for further derivatization. researchgate.net For example, enantiomeric 2-azabicyclo[2.2.1]hept-5-en-3-one precursors are used to generate a variety of stereochemically unambiguous products. researchgate.net
The synthesis of fluorinated analogues of 2-azabicyclo[2.2.1]heptane has been explored using nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST). le.ac.uk Furthermore, the core structure can be modified to produce functionalized derivatives, including novel bicyclic N-Boc protected γ-amino acids. researchgate.net These synthetic strategies allow for the introduction of various functional groups, leading to a library of compounds with tailored properties for different applications in drug discovery and materials science. researchgate.netresearchgate.net
Design of Conformationally Restricted Scaffolds
The rigid bicyclic nature of the 2-azabicyclo[2.2.1]heptane system is one of its most significant features. This conformational rigidity is highly sought after in medicinal chemistry for designing molecules that can bind to biological targets with high affinity and selectivity.
Rigid Amino Acid Analogues (e.g., Proline Mimics)
The 2-azabicyclo[2.2.1]heptane skeleton serves as an excellent template for creating conformationally constrained analogues of amino acids, particularly proline. researchgate.netresearchgate.net Proline's unique cyclic structure plays a critical role in determining the secondary structure of peptides. By replacing proline with a more rigid mimic like a 2-azabicyclo[2.2.1]heptane-based acid, chemists can enforce specific peptide conformations, such as β-turns. researchgate.net For example, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) has been incorporated into dipeptides to induce β-turns that include a distorted amide bond. researchgate.net The synthesis of various isomers, such as 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (2,4-ethanoproline), provides a library of constrained proline analogues for designing peptidomimetics and peptide models with predictable three-dimensional structures. researchgate.net The introduction of fluorine can further modulate the electronic and steric properties of these proline mimics, offering finer control over peptide conformation and stability.
| Proline Analogue | Core Skeleton | Key Feature | Reference |
| 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) | 7-Azabicyclo[2.2.1]heptane | Induces β-turns with distorted amide bonds. | researchgate.net |
| 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid (2,4-ethanoproline) | 2-Azabicyclo[2.2.1]heptane | Rigid bicyclic proline analogue. | researchgate.net |
| Conformationally constrained 4-hydroxyproline | 7-Azabicyclo[2.2.1]heptane | Used as a precursor for (+)-epibatidine synthesis. | unirioja.es |
| (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 6,6-Difluoro-2-azabicyclo[2.2.1]heptane | Fluorinated rigid amino acid. | bldpharm.com |
Scaffolds for Receptor Ligand Design (focus on structural features influencing binding)
The rigid 2-azabicyclo[2.2.1]heptane and 7-azabicyclo[2.2.1]heptane scaffolds are extensively used in the design of ligands for various receptors, including nicotinic acetylcholine (B1216132) (nAChR), sigma (σ), and orexin (B13118510) receptors. publish.csiro.aunih.govnih.gov The conformational constraint of the scaffold helps to pre-organize the pharmacophoric elements in an optimal orientation for binding, which can lead to enhanced affinity and selectivity.
For instance, the 7-azabicyclo[2.2.1]heptane moiety is a core component of epibatidine, a potent nAChR agonist. le.ac.ukgoogle.com Numerous analogues have been developed to improve its therapeutic profile. acs.orgacs.org In the design of ligands for sigma receptors, the azabicyclo[2.2.1]heptane framework has been highlighted as a promising scaffold for developing selective σ₂R agonists. publish.csiro.au The steric bulk and electronic properties of substituents on the bicyclic ring are critical for receptor affinity and subtype selectivity. For example, in a series of orexin receptor antagonists, replacing a methyl group with fluorine on the azabicyclo[2.2.1]heptane scaffold resulted in a loss of affinity, demonstrating the sensitivity of the receptor to subtle structural changes. nih.gov The protonated amine of the azabicyclo[2.2.1]heptane moiety often forms key hydrogen bonds deep within the hydrophobic binding pocket of receptors like the acetylcholine-binding protein. iucr.org
Modification of the nitrogen atom within the azabicyclic scaffold is a key strategy for modulating ligand activity. acs.orgnih.gov The nature of the N-substituent can profoundly influence binding affinity and selectivity. In a study on sigma receptor ligands, N-arylalkyl substituents on the 7-azabicyclo[2.2.1]heptane ring conferred selectivity for the σ₂ subtype, whereas N-alicyclic substituents led to high affinity for both σ₁ and σ₂ subtypes. nih.gov This indicates that the steric bulk and conformational restriction around the nitrogen atom are crucial for subtype discrimination. nih.gov
Similarly, in the development of nAChR ligands based on epibatidine, the addition of a 3'-amino group to the pyridinyl ring, which electronically influences the azabicyclic amine's environment, conferred potent antagonist activity to a compound that was otherwise an agonist. acs.org This highlights how subtle electronic modifications, guided by the rigid scaffold, can dramatically alter the pharmacological profile of a ligand.
| Scaffold/Ligand | Target Receptor | Key Structural Feature Influencing Binding | Reference |
| N-Arylalkyl-7-azabicyclo[2.2.1]heptanes | Sigma-2 (σ₂) Receptor | N-arylalkyl substituent confers σ₂ selectivity. | nih.gov |
| Substituted 2-azabicyclo[2.2.1]heptanes | Orexin-1 (OX1R) Receptor | Substituents on the bicyclic ring (e.g., methyl vs. fluorine) impact affinity. | nih.gov |
| 2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane | Nicotinic Acetylcholine Receptor (nAChR) | 3'-Amino group confers potent antagonist activity. | acs.org |
| 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues | Nicotinic Acetylcholine Receptor (nAChR) | The protonated azabicyclic amine forms key hydrogen bonds in the binding site. | iucr.org |
Exploration of Stereochemical Effects in Ligand-Receptor Interactions
The rigid, conformationally constrained structure of the 2-azabicyclo[2.2.1]heptane scaffold is a key feature that medicinal chemists exploit to design ligands with high affinity and selectivity for specific biological targets. The introduction of a fluorine atom at the C-6 position creates this compound, a building block that allows for a detailed exploration of stereochemical effects on ligand-receptor binding.
Fluorine's high electronegativity and relatively small size allow it to serve as a bioisostere for a hydrogen atom or a hydroxyl group, yet it can profoundly alter the local electronic environment and metabolic stability of a molecule. Research on analogues has shown that fluorination can significantly impact pharmacological properties. For instance, fluorination at the 6-position of the bicyclic scaffold has been demonstrated to reduce metabolic degradation, increasing the metabolic half-life of compounds by up to 40% in hepatic microsome assays when compared to their hydroxylated counterparts. This enhanced stability is crucial for developing drug candidates, particularly those targeting the central nervous system (CNS).
Crystallographic analysis confirms the rigidity of the bicyclo[2.2.1]heptane framework, and the incorporation of fluorine introduces minimal torsional strain, preserving the core structure. This rigidity helps to pre-organize the pharmacophoric elements of a ligand into a conformation that is optimal for binding to a receptor, potentially leading to higher potency and selectivity. Studies on various analogues, such as those of epibatidine which contains a related 7-azabicyclo[2.2.1]heptane core, have shown that the stereospecific placement of substituents is critical for affinity and functional activity at nicotinic acetylcholine receptors (nAChRs). acs.org For example, 3'-substituted deschloroepibatidine analogues demonstrate that small changes in substitution can switch a compound from an agonist to a functional antagonist, highlighting the sensitivity of the receptor to the ligand's stereochemical and electronic profile. acs.org The 6-fluoro substitution in the 2-azabicyclo[2.2.1]heptane ring system similarly allows for fine-tuning of these interactions, influencing properties like binding affinity, receptor subtype selectivity, and functional outcome (agonist vs. antagonist activity).
| Compound Feature | Effect on Ligand-Receptor Interaction | Source |
| Rigid Bicyclic Scaffold | Pre-organizes pharmacophores for optimal receptor binding, enhancing affinity. | |
| C-6 Fluorine Substitution | Can act as a bioisostere for H or OH; alters local electronic properties. | |
| Increased Metabolic Stability | Fluorination reduces susceptibility to metabolic degradation, increasing in vivo half-life. | |
| Stereochemical Influence | Precise positioning of the fluorine atom can determine receptor subtype selectivity and functional activity (agonist/antagonist). | acs.org |
Development of Organocatalytic Systems
The unique structural and chemical properties of bicyclic amines have positioned them as privileged scaffolds in the field of asymmetric organocatalysis. Their rigid frameworks are ideal for creating well-defined chiral environments, enabling high levels of stereocontrol in chemical transformations.
Chiral amines are fundamental to organocatalysis, and the 2-azabicyclo[2.2.1]heptane skeleton provides a robust platform for the design of novel catalysts. nih.gov Derivatives of this and similar bicyclic amine scaffolds have been successfully employed as chiral ligands and catalysts in a variety of asymmetric reactions. pwr.edu.pl Their conformational rigidity allows for effective transfer of stereochemical information from the catalyst to the substrate, which is essential for achieving high enantioselectivity. pwr.edu.pl
While the majority of applications feature the parent scaffold or other derivatives, the principles extend to the 6-fluoro analogue. These bicyclic amines can be incorporated into more complex catalytic systems. For example, they can serve as the chiral backbone for bifunctional catalysts, such as chiral bicyclic guanidines, which have proven to be highly efficient Brønsted base catalysts for enantioselective reactions, delivering products in good yields and with high enantioselectivities. nih.gov The development of such catalysts is a key area of research, as they provide access to enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry. rsc.org The strategic placement of the fluorine atom in this compound can modulate the pKa and steric environment of the nitrogen atom, potentially fine-tuning the reactivity and selectivity of the resulting organocatalyst. nih.gov
Understanding the mechanism of action is crucial for the rational design of more efficient organocatalysts. Studies on transformations catalyzed by bicyclic amine derivatives have provided significant mechanistic insights. For instance, detailed kinetic and computational studies of reactions catalyzed by chiral bicyclic guanidines have revealed their bifunctional nature. nih.gov The catalyst can simultaneously activate both the nucleophile and the electrophile, often through hydrogen bonding, within a highly organized transition state. nih.gov
The specific mechanism and the rate-determining step can vary depending on the reaction type. nih.gov In many cases, the transformation proceeds through key intermediates like imines or enamines. acs.org For example, in catalytic acceptorless dehydrogenation reactions of N-heterocycles, an imine intermediate is formed which can then tautomerize to an enamine. The subsequent reaction pathway, leading to either a dehydrogenated monomer or a coupled dimer, can be controlled by the choice of solvent, demonstrating the subtle factors that govern the reaction outcome. acs.org These mechanistic principles are broadly applicable to catalysts derived from the 2-azabicyclo[2.2.1]heptane scaffold, where the rigid framework helps to stabilize the transition state assembly, leading to efficient and highly stereocontrolled transformations.
Synthesis of Radiolabeled Analogues for Research Probes
The 2-azabicyclo[2.2.1]heptane scaffold is a core structural element in ligands developed for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov These techniques require probes radiolabeled with specific isotopes, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), to visualize and quantify biological targets like receptors and enzymes in the living brain.
Analogues based on the 2-azabicyclo[2.2.1]heptane and the closely related 7-azabicyclo[2.2.1]heptane skeletons have been synthesized and evaluated as PET radioligands for imaging nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological and psychiatric disorders. nih.govresearchgate.net The synthesis of these probes often involves introducing the radioisotope in the final steps of the synthetic sequence.
For fluorine-containing probes, [¹⁸F]fluoride is a common precursor. The synthesis of compounds like [¹⁸F]F2PhEP (2-exo-(2′-[¹⁸F]Fluoro-3′-(4-fluorophenyl)-pyridin-5′-yl)-7-azabicyclo[2.2.1]heptane) has been achieved via no-carrier-added nucleophilic aromatic substitution on a suitable precursor, such as a bromo- or nitro-substituted derivative. nih.govresearchgate.net For instance, the synthesis of (-)-7-Methyl-2-exo-[3'-(6-[¹⁸F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane involved the reaction of a bromo-precursor with [¹⁸F]KF/Kryptofix 2.2.2 at high temperature, yielding the desired PET tracer with high radiochemical purity and specific activity. nih.gov The resulting radiolabeled ligands, such as [¹¹C]methylated analogues of epibatidine, show a brain distribution pattern that matches the known locations of nAChRs, validating their use as research probes. acs.org The development of these fluorinated bicyclic amine probes is critical for advancing our understanding of brain function and disease. le.ac.uk
| Radiolabeled Analogue | Precursor Type | Labeling Method | Application | Source |
| ¹⁸F-6c | Bromo-substituted pyridinyl-7-azabicyclo[2.2.1]heptane | Nucleophilic aromatic substitution with [¹⁸F]KF/Kryptofix 2.2.2 | PET imaging of α4β2 nAChRs | nih.gov |
| [¹⁸F]F2PhEP | Bromo-substituted pyridinyl-7-azabicyclo[2.2.1]heptane | Nucleophilic aromatic substitution with K[¹⁸F]F-Kryptofix®222 | PET imaging of 4β2 nAChRs | researchgate.net |
| [¹¹C]N-methylepibatidine analogues | N-desmethyl analogues | N-methylation with [¹¹C]methyl iodide | PET imaging of nAChRs | acs.org |
| 2-[¹⁸F]fluoro-A-85380 | --- | --- | PET imaging of α4β2 nAChRs | nih.gov |
Future Research Directions for 6 Fluoro 2 Azabicyclo 2.2.1 Heptane
Novel Fluorination Methodologies for Bridged Nitrogen Heterocycles
The development of new methods for introducing fluorine into complex molecules like bridged nitrogen heterocycles is crucial for accessing novel chemical space. numberanalytics.com Future research in this area should focus on late-stage fluorination, which allows for the introduction of fluorine at a final step, and the development of more selective and efficient reagents.
Electrophilic Fluorination: Traditional electrophilic fluorinating agents can be harsh. sigmaaldrich.com Research into milder and more selective reagents is ongoing. sigmaaldrich.comnih.gov The development of new N-F reagents, which are safer and more stable, will be critical for the synthesis of complex molecules like 6-fluoro-2-azabicyclo[2.2.1]heptane. numberanalytics.comalfa-chemistry.com
Nucleophilic Fluorination: While nucleophilic fluorination is a common method, it often requires harsh conditions. ucla.edu Future work should explore the use of novel fluoride (B91410) sources and catalysts to improve reaction efficiency and selectivity. alfa-chemistry.comnih.gov The use of reagents like diethylaminosulfur trifluoride (DAST) has been investigated for the fluorination of 2-azabicyclo[2.2.1]heptane derivatives. le.ac.ukacs.org
Radical Fluorination: Emerging radical fluorination methods offer a new approach to fluorinating heterocycles, particularly those with sensitive functional groups. numberanalytics.com These methods, which involve the generation of fluorine radicals, could provide access to previously inaccessible fluorinated 2-azabicyclo[2.2.1]heptane derivatives.
Exploration of Unconventional Reactivity Patterns and Skeletal Rearrangements
The rigid bicyclic framework of 2-azabicyclo[2.2.1]heptane can lead to unusual reactivity and skeletal rearrangements, providing access to diverse molecular scaffolds. The presence of a fluorine atom can further influence these transformations.
Ring Expansion and Rearrangement: Derivatives of 2-azabicyclo[2.2.1]heptane have been shown to undergo ring-expansion reactions to form 2-azabicyclo[3.2.1]octane systems. acs.orgrsc.orgresearchgate.netnih.gov These rearrangements can be triggered under various conditions, including Lewis acid mediation or radical conditions. acs.orgepfl.ch For instance, the reaction of N-tosyl 2-azabicyclo[2.2.1]heptane substituted at the 3-position can lead to a ring expansion to a 2-azabicyclo[3.2.1]bicyclooctane derivative. researchgate.net The influence of a fluorine atom at the 6-position on the propensity and outcome of these rearrangements is a key area for future investigation.
Neighboring Group Participation: The nitrogen atom in the 2-azabicyclo[2.2.1]heptane system can participate in reactions at other positions on the ring, a phenomenon known as neighboring group participation. This has been observed in nucleophilic substitution reactions at the C-7 position, which proceed with retention of configuration. le.ac.uk Understanding how a fluorine substituent at C-6 modulates this participation is an important research question.
Advanced Computational Approaches for Predictive Design and Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly powerful tool for understanding and predicting chemical reactivity and properties. nih.govnih.gov
Predictive Design: DFT calculations can be used to predict the physicochemical properties of different isomers of fluorinated 2-azabicyclo[2.2.1]heptanes. This predictive power can guide synthetic efforts toward molecules with desired characteristics, such as improved binding affinity for a biological target or better pharmacokinetic profiles. mdpi.com
Mechanistic Elucidation: Computational studies can provide detailed insights into reaction mechanisms that are difficult to probe experimentally. For example, DFT calculations can be used to model the transition states of fluorination reactions, helping to explain observed stereoselectivities. nih.gov Quantum chemical calculations have been used to elucidate the mechanism of nucleophilic fluorination, confirming an SN2 mechanism in certain cases. nih.gov Such studies can also rationalize the outcomes of skeletal rearrangements and predict the feasibility of new transformations.
Expansion of Scaffold Applications in Chemical Biology Research
The unique structural and electronic properties of this compound make it an attractive scaffold for applications in chemical biology, particularly in the development of imaging probes and bioactive molecules.
Positron Emission Tomography (PET) Imaging: The fluorine-18 (B77423) isotope is a widely used positron emitter for PET imaging. ontosight.ai The 2-azabicyclo[2.2.1]heptane scaffold has been incorporated into several PET radioligands for imaging nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.govsnmjournals.org For example, (−)-2-(6-[¹⁸F]fluoro-2,3′-bipyridin-5′-yl)-7-methyl-7-aza-bicyclo[2.2.1]heptane ([¹⁸F]AZAN) has shown promise as a radiotracer with excellent imaging properties. nih.govsnmjournals.org Future research could focus on developing derivatives of 6-[¹⁸F]fluoro-2-azabicyclo[2.2.1]heptane as novel PET probes for various biological targets.
Chemical Probes and Drug Discovery: The introduction of fluorine can enhance a molecule's metabolic stability, binding affinity, and membrane permeability. nih.govelsevierpure.com This makes fluorinated scaffolds like this compound valuable for drug discovery. elsevierpure.comchim.it Analogues of epibatidine (B1211577), a potent analgesic with a 7-azabicyclo[2.2.1]heptane core, have been synthesized to improve their therapeutic potential. le.ac.uk Exploring derivatives of this compound could lead to the discovery of new bioactive compounds with improved pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-Fluoro-2-azabicyclo[2.2.1]heptane with high stereochemical purity?
- Methodological Answer : Prioritize reaction conditions that minimize epimerization. For bicyclic amines like 2-azabicycloheptane derivatives, fluorination can be achieved via nucleophilic substitution (e.g., using KF in anhydrous DMF) or electrophilic fluorinating agents (e.g., Selectfluor®). Ensure inert atmospheres (N₂ or Ar) to prevent side reactions, as seen in analogous syntheses of azabicycloheptane aldehydes . Post-reaction, employ column chromatography (silica gel, gradient elution) and confirm stereochemistry via NOESY NMR or X-ray crystallography .
Q. How can the purity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column with UV detection (λ = 210–254 nm) to assess chemical purity (>98%).
- NMR : ¹⁹F NMR to confirm fluorination position and absence of unreacted intermediates. ¹H/¹³C NMR to verify bicyclic structure and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₆H₉FN₂).
Q. What solvents and reaction temperatures are optimal for stabilizing this compound during synthesis?
- Methodological Answer : Polar aprotic solvents like DMF or THF are preferred for fluorination steps due to their ability to dissolve both organic and inorganic reagents. Maintain temperatures between 0°C (for kinetic control) and room temperature (for thermodynamic control), as demonstrated in analogous syntheses of bicyclic amines . Post-reaction, avoid prolonged heating during solvent removal to prevent decomposition.
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?
- Methodological Answer : The fluorine atom at C6 introduces steric hindrance and electron-withdrawing effects, which can direct nucleophilic attacks to less hindered positions (e.g., C1 or C2). Computational modeling (DFT at B3LYP/6-31G* level) can predict regioselectivity. Experimentally, track reaction outcomes using kinetic studies (e.g., varying nucleophile concentrations) and compare with non-fluorinated analogs to isolate electronic vs. steric contributions .
Q. What strategies resolve contradictions in reported yields for azabicycloheptane derivatives synthesized via different routes?
- Methodological Answer : Discrepancies often arise from variations in protecting group strategies or purification methods. For example:
- Route A : Using Boc protection (e.g., Boc-azide intermediates) may improve yields by reducing side reactions but requires acidic deprotection .
- Route B : Direct fluorination without protection risks lower yields due to competing elimination.
- Resolution : Conduct side-by-side trials under controlled conditions (same reagents, purity standards) and analyze by LC-MS to identify byproducts .
Q. How can the metabolic stability of this compound be evaluated for pharmacological applications?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare half-life (t₁/₂) to non-fluorinated analogs.
- Structural modifications : Introduce electron-donating groups (e.g., methyl) at positions adjacent to fluorine to slow oxidative metabolism.
- Computational ADME : Use software like Schrödinger’s QikProp to predict CYP450 enzyme interactions .
Q. What role does the bicyclic scaffold play in modulating the compound’s bioavailability?
- Methodological Answer : The rigid bicyclo[2.2.1]heptane framework enhances membrane permeability by reducing conformational flexibility. Assess logP (octanol-water partition) experimentally via shake-flask method or computationally (e.g., Molinspiration). Compare with acyclic or monocyclic analogs to isolate scaffold-specific effects .
Data Analysis & Experimental Design
Q. How to design a kinetic study to evaluate the fluorination efficiency of this compound?
- Methodological Answer :
- Variables : Fluorinating agent (e.g., KF vs. DAST), solvent polarity, temperature (0–50°C).
- Sampling : Withdraw aliquots at timed intervals (0, 15, 30, 60 min) and quench with aqueous NaHCO₃.
- Analysis : Quantify unreacted starting material and product via ¹⁹F NMR integration. Plot reaction progress curves to determine rate constants (k) and activation energy (Arrhenius equation) .
Q. What computational tools are effective for predicting the conformational dynamics of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water, chloroform) using GROMACS to analyze ring puckering and fluorine’s impact on flexibility.
- Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., proteases or kinases) and compare with non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
